3-bromo-1-methyl-2(1H)-pyridinethione
Description
Properties
Molecular Formula |
C6H6BrNS |
|---|---|
Molecular Weight |
204.09 g/mol |
IUPAC Name |
3-bromo-1-methylpyridine-2-thione |
InChI |
InChI=1S/C6H6BrNS/c1-8-4-2-3-5(7)6(8)9/h2-4H,1H3 |
InChI Key |
JRWVHTLLVWXNRK-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C(C1=S)Br |
Canonical SMILES |
CN1C=CC=C(C1=S)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
The position of substituents on the pyridine ring significantly influences reactivity and applications:
- However, the electron-withdrawing effect of bromine may destabilize the thione group .
- This could improve stability in polar solvents .
Table 1: Positional Isomers of Brominated Pyridinethiones
Halogen and Functional Group Variations
Bromine vs. Chlorine and Fluorine
- 3-Amino-5-chloro-2(1H)-pyridinethione (CAS 21427-63-4): Chlorine at position 5 reduces steric bulk compared to bromine but offers weaker electron-withdrawing effects. The amino group at position 3 increases solubility in aqueous media, suggesting utility in biological applications .
- However, fluorine’s small size minimizes steric effects .
Trifluoromethyl-Substituted Analogues
- 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (CAS 1215205-35-8): The trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, enhancing resistance to oxidation. Predicted density (1.777 g/cm³) and boiling point (234°C) suggest higher volatility than non-fluorinated analogues .
Table 2: Halogen and Functional Group Comparisons
Rearrangement Reactions
- N-Benzyloxy-2(1H)-pyridinethione : Undergoes aminium salt-induced rearrangement to form dimeric structures, highlighting the thione group’s versatility in forming complex heterocycles .
- This compound : Bromine at C3 facilitates nucleophilic aromatic substitution, making it a precursor for Suzuki coupling and cross-coupling reactions .
Methylation and Functionalization
- 6-Bromo-1H-imidazo[4,5-b]pyridine-2(3H)-one : Methylation at N1 (via methyl iodide) produces planar, hydrogen-bonded dimers, underscoring the role of alkyl groups in modulating crystal packing .
Preparation Methods
Bromination via Electrophilic Aromatic Substitution
The most direct route to 3-bromo-1-methyl-2(1H)-pyridinethione involves electrophilic bromination of the parent heterocycle. In a representative procedure, 1-methyl-2(1H)-pyridinethione is treated with bromine in glacial acetic acid at ambient temperature under sunlight. This method capitalizes on the electron-deficient nature of the pyridinethione ring, directing bromination to the meta position relative to the thione group.
Mechanistic Insights :
The thione sulfur’s electron-withdrawing effect deactivates the ring, favoring bromine attack at position 3. Protonation of the thione carbonyl enhances this regioselectivity by further polarizing the π-electron system. Kinetic control predominates, as evidenced by NMR spectral shifts (C3 δ 91.3 ppm in the brominated product vs. δ 71.5 ppm in the precursor).
Optimization Parameters :
-
Reagent Stoichiometry : A 1:1 molar ratio of substrate to bromine minimizes di-bromination byproducts.
-
Temperature : Reactions conducted at 20–30°C prevent thione oxidation while ensuring reasonable reaction rates.
-
Solvent : Glacial acetic acid acts as both solvent and acid catalyst, stabilizing the bromonium ion intermediate.
Yield and Purity :
Hydrogen Peroxide–Mediated Bromination
An alternative approach adapts industrial-scale bromination techniques from pyridine derivatives. Patent CN104130183A describes a one-pot synthesis combining hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) to generate brominating agents in situ. While originally designed for 3-bromopyridine, this method is adaptable to pyridinethiones with modifications.
Procedure :
-
Reaction Setup :
-
Workup :
Advantages :
Limitations :
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid, energy-efficient alternative to conventional heating. While explicit studies on this compound are limited, analogous pyridinethione brominations demonstrate feasibility.
Reported Protocol :
Mechanistic Benefits :
-
Uniform heating reduces thermal gradients, suppressing side reactions.
-
Enhanced reaction rates due to dipole polarization of the thione group.
Purification and Isolation Techniques
Solvent Extraction Optimization
Post-bromination purification significantly impacts final purity. Ethyl acetate and methylene dichloride are preferred for their high partition coefficients:
| Solvent | Purity (%) | Yield (%) |
|---|---|---|
| Ethyl acetate | 85.1 | 46 |
| Methylene dichloride | 97.5 | 55 |
| Methyl tert-butyl ether | 98.3 | 87 |
Data adapted from CN104130183A
Methylene dichloride’s higher density facilitates phase separation, while methyl tert-butyl ether’s low polarity minimizes co-extraction of hydrophilic impurities.
Crystallization Strategies
Recrystallization from dimethylformamide–water mixtures (1:3 v/v) produces needle-like crystals with >99% purity by GC. Slow cooling (0.5°C/min) minimizes occluded solvent.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Parameter | Conventional | H₂O₂/HBr | Microwave |
|---|---|---|---|
| Yield (%) | 73 | 98.3 | 75 |
| Time | 2 hours | 24 hours | 15 minutes |
| Purity (%) | 95 | 98.3 | 95 |
| Scalability | Lab-scale | Industrial | Lab-scale |
| Safety | Moderate | High | High |
The H₂O₂/HBr method excels in yield and scalability but requires prolonged heating. Microwave synthesis balances speed and efficiency, ideal for small-scale applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
